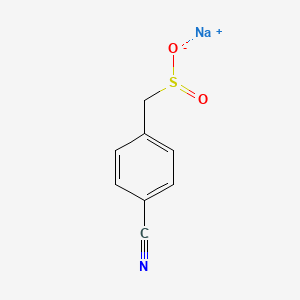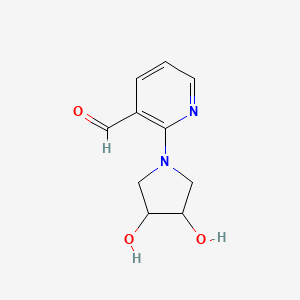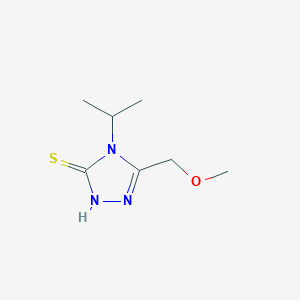![molecular formula C9H13N3O2 B13182015 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound with a unique structure that combines an oxane ring and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the oxane and triazole rings through a suitable linker, such as an ethanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with similar compounds such as:
1-(Oxan-4-yl)ethan-1-one: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar to the oxane ring but without the triazole component, limiting its applications in medicinal chemistry.
1-(1H-1,2,3-triazol-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and potential biological activity.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1-[1-(oxan-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)9-6-12(11-10-9)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
AGHDPBZMJQHDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(N=N1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


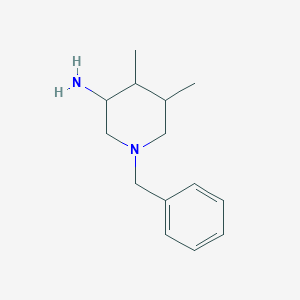

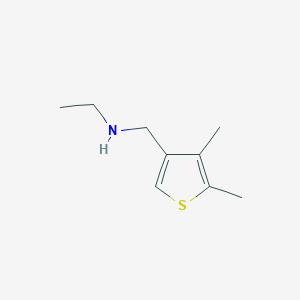

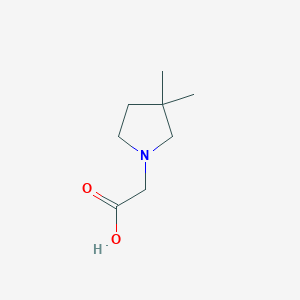
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
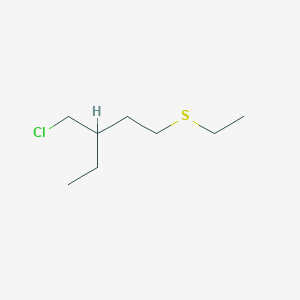


![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
